molecular formula C14H15BrN2OS B4787408 2-[4-(3-Bromophenoxy)butylsulfanyl]pyrimidine

2-[4-(3-Bromophenoxy)butylsulfanyl]pyrimidine

Cat. No.: B4787408
M. Wt: 339.25 g/mol
InChI Key: WFQMLZYRNNQNED-UHFFFAOYSA-N
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Description

2-[4-(3-Bromophenoxy)butylsulfanyl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 3-bromophenoxy group and a butylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Bromophenoxy)butylsulfanyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, such as the Biginelli reaction or the cyclization of appropriate precursors.

    Introduction of the 3-Bromophenoxy Group: This step involves the reaction of a suitable bromophenol derivative with the pyrimidine ring. The reaction conditions may include the use of a base and a solvent like dimethylformamide (DMF).

    Attachment of the Butylsulfanyl Chain: The final step involves the introduction of the butylsulfanyl chain through a nucleophilic substitution reaction. Common reagents for this step include butylthiol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Bromophenoxy)butylsulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenoxy derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-[4-(3-Bromophenoxy)butylsulfanyl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-Bromophenoxy)butylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. The butylsulfanyl chain can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-Chlorophenoxy)butylsulfanyl]pyrimidine
  • 2-[4-(3-Fluorophenoxy)butylsulfanyl]pyrimidine
  • 2-[4-(3-Methylphenoxy)butylsulfanyl]pyrimidine

Uniqueness

2-[4-(3-Bromophenoxy)butylsulfanyl]pyrimidine is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its analogs.

Properties

IUPAC Name

2-[4-(3-bromophenoxy)butylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c15-12-5-3-6-13(11-12)18-9-1-2-10-19-14-16-7-4-8-17-14/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQMLZYRNNQNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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